molecular formula C16H9Cl2N5O2 B2716730 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040710-13-1

7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No. B2716730
CAS RN: 1040710-13-1
M. Wt: 374.18
InChI Key:
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Description

The compound “7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” is a heterocyclic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole moiety . In the context of NMR signals, the appearance of a C-13 methylene signal at 61.5 ppm and C-11 vinylic signal at 127.3 ppm were probably the most relevant features to verify the incorporation of a triazole moiety .

Scientific Research Applications

Anti-HIV Activity

Quinazoline derivatives have shown promising results in the treatment of HIV. They have been found to inhibit the replication of the HIV virus, making them potential candidates for anti-HIV therapy .

Antibacterial Activity

These compounds have demonstrated substantial antibacterial activity against various bacterial strains, including multidrug-resistant ones . They have shown potent activity against E. coli, P. aeruginosa, and S. epidermidis .

Antitubercular Activity

Quinazoline derivatives have also been found to exhibit antitubercular activity. They have shown potential in the treatment of tuberculosis, particularly in cases resistant to conventional treatment .

Antifungal Activity

Quinazoline and quinazolinone derivatives have been found to possess antifungal properties, making them potential candidates for the treatment of fungal infections .

Anticancer Activity

These compounds have shown significant inhibition of cell viability in certain cancer cell lines, indicating their potential use in cancer therapy .

Luminescent Properties

Some quinazolinone derivatives have been found to exhibit good luminescence properties. Due to their excellent biocompatibility, low toxicity, and high efficiency, they have become promising candidates for use as fluorescent probes and biological imaging reagents .

Antioxidant Activity

Quinazoline and quinazolinone derivatives have also been found to possess antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress .

Anti-inflammatory Activity

These compounds have shown anti-inflammatory activity, suggesting their potential use in the treatment of inflammatory diseases .

Future Directions

Triazole compounds have been the focus of many research studies due to their versatile biological activities . There is an ongoing “race” between scientists to develop novel medicines using these compounds . Therefore, it can be expected that future research will continue to explore the potential of “7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide” and similar compounds in various therapeutic applications.

Mechanism of Action

properties

IUPAC Name

7-chloro-N-(2-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-8-5-6-12-9(7-8)15(24)20-14-13(21-22-23(12)14)16(25)19-11-4-2-1-3-10(11)18/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYTFRRSDTJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

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